molecular formula C8H15NO B14047193 ((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol

((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol

Cat. No.: B14047193
M. Wt: 141.21 g/mol
InChI Key: XYHWQEDJUAJEAU-UHFFFAOYSA-N
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Description

[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[310]HEXAN-2-YL]METHANOL is a complex organic compound with a unique bicyclic structure This compound is characterized by its three-dimensional arrangement, which includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts can also enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, enhancing its binding affinity. Additionally, the nitrogen atom can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL can be compared to other similar compounds, such as:

    [(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLATE]: This compound has a carboxylate group instead of a hydroxyl group, leading to different reactivity and applications.

    [(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXANE-2-AMINE]: The presence of an amine group instead of a hydroxyl group alters the compound’s basicity and potential interactions with biological targets.

The uniqueness of [(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL lies in its specific combination of functional groups and its three-dimensional structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHWQEDJUAJEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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